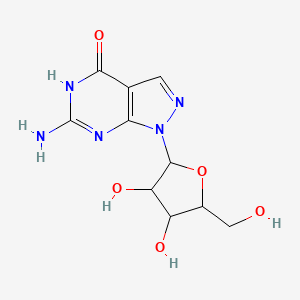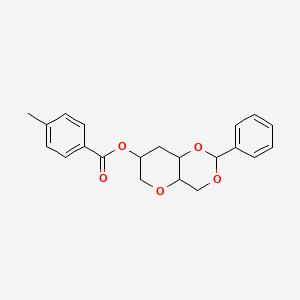
2-Amino-3-(quinolin-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(quinolin-3-yl)propanoic acid is an organic compound that features both an amino group and a quinoline moiety attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(quinolin-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and a suitable amino acid precursor.
Formation of Intermediate: The quinoline is functionalized to introduce a reactive group, such as a halogen, which can then undergo nucleophilic substitution.
Coupling Reaction: The functionalized quinoline is coupled with the amino acid precursor under basic conditions to form the desired product.
A common synthetic route involves the use of quinoline-3-carboxaldehyde, which is reacted with an amino acid derivative in the presence of a reducing agent to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Amino-3-(quinolin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include nitro derivatives, reduced quinoline compounds, and various substituted amides.
科学研究应用
Chemistry
In chemistry, 2-Amino-3-(quinolin-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its properties make it suitable for applications in the production of dyes, pigments, and other functional materials.
作用机制
The mechanism by which 2-Amino-3-(quinolin-3-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The amino group and quinoline moiety can form hydrogen bonds and π-π interactions with proteins and enzymes, influencing their activity. The compound may also interact with nucleic acids, affecting gene expression and cellular processes.
相似化合物的比较
Similar Compounds
- 2-Amino-3-(quinolin-2-yl)propanoic acid
- 2-Amino-3-(quinolin-4-yl)propanoic acid
- 2-Amino-3-(quinolin-8-yl)propanoic acid
Comparison
Compared to these similar compounds, 2-Amino-3-(quinolin-3-yl)propanoic acid is unique due to the position of the quinoline moiety. This positional difference can significantly affect the compound’s chemical reactivity and biological activity. For instance, the 3-position attachment may result in different binding affinities and selectivities for biological targets, making it a distinct and valuable compound for research and development.
属性
IUPAC Name |
2-amino-3-quinolin-3-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-10(12(15)16)6-8-5-9-3-1-2-4-11(9)14-7-8/h1-5,7,10H,6,13H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWSORXERGAEGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1954-41-2 |
Source


|
| Record name | MLS000738109 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzenesulfonic acid;3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B12097085.png)




![2-[[3-(4-Hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B12097114.png)
![7-chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B12097120.png)

![D-Glucose, 5,6-O-(1-methylethylidene)-1-C-(4-methyl-1-piperazinyl)-5-C-[(phenylmethoxy)methyl]-2,3,4-tris-O-(phenylmethyl)-](/img/structure/B12097139.png)
![1H-Pyrrole-2,5-dione, 1-[(diethylamino)methyl]-](/img/structure/B12097158.png)
![(3R,4S)-4-(2-ethoxycarbonylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12097162.png)



